molecular formula C15H19N5O2 B2665817 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea CAS No. 1396675-03-8

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea

Cat. No. B2665817
CAS RN: 1396675-03-8
M. Wt: 301.35
InChI Key: YVVKCGRLYIRSCR-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a pyrimidine-based compound that has been synthesized using various methods, and its properties and functions have been studied in detail.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

The compound and its derivatives are synthesized through various chemical reactions that offer insights into the manipulation of molecular structures for specific purposes. For example, the synthesis of related pyrimidinone compounds often involves reactions with dimethyl acetylenedicarboxylate (DMAD), urea, and different aldehydes under controlled conditions, showcasing the versatility and reactivity of these molecules (Peng Qiu-jin, 2010).

Chemical Reactivity and Properties

Studies on compounds like 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea reveal interesting chemical behaviors, such as conformational and tautomeric shifts influenced by supramolecular interactions. These shifts are crucial for understanding the dynamic nature of chemical compounds and their potential applications in sensing, molecular recognition, and the design of functional materials (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

Molecular Sensing and Supramolecular Chemistry

Supramolecular Interactions

The ability of pyrimidinone derivatives to form stable structures through hydrogen bonding makes them candidates for building supramolecular assemblies. Such assemblies are of great interest in the development of new materials and sensors. For instance, the strong dimerization behavior of ureidopyrimidinones via quadruple hydrogen bonding highlights their potential in supramolecular chemistry, offering pathways to create complex molecular architectures (F. H. Beijer, R. Sijbesma, 1998).

Sensing and Molecular Recognition

The structural flexibility and tautomeric shifts in pyrimidine derivatives, influenced by their supramolecular interactions, open new possibilities for molecular sensing. By exploiting these shifts, it's possible to design molecules that respond to specific stimuli, offering potential applications in chemical sensors and switches (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

properties

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-4-22-13-7-5-11(6-8-13)18-15(21)19-12-9-16-14(17-10-12)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKCGRLYIRSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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